molecular formula C12H23N3O5 B558510 (R)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid CAS No. 121080-97-5

(R)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid

Cat. No. B558510
M. Wt: 289.33 g/mol
InChI Key: XJBRHHKYGXHMDX-MRVPVSSYSA-N
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Description

The compound is a derivative of an amino acid, specifically a urea derivative. The “tert-Butoxycarbonyl” (Boc) group is a common protecting group used in organic synthesis, particularly for amines . The Boc group is known for its ease of installation and removal, making it useful in multi-step synthetic processes .


Molecular Structure Analysis

The molecular structure of this compound would likely include a six-carbon chain (hexanoic acid) with a urea group and a Boc-protected amino group attached. The “®” indicates that the compound is chiral, meaning it has a specific three-dimensional arrangement of atoms .


Chemical Reactions Analysis

Boc-protected amino acids can undergo a variety of reactions. For example, they can participate in diastereoselective vinylogous Mannich reactions . The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boc-protected amino acids are typically solid at room temperature .

Scientific Research Applications

Agricultural and Food Sciences

In the agricultural and food sciences, the reaction of ninhydrin with primary amino groups, which forms a purple dye, has been applied extensively for the detection, isolation, and analysis of compounds such as amino acids, peptides, and proteins. This method is crucial for understanding the composition and nutritional value of agricultural products and food items (Friedman, 2004).

Biomedical Sciences

In biomedical sciences, the focus has been on understanding the biological activities and potential therapeutic applications of various compounds. For instance, the review on aspirin resistance in cardiovascular disease sheds light on the biochemical mechanisms and clinical significance of salicylates, highlighting the importance of chemical structure in drug efficacy (McKee, Sane, Deliargyris, 2002).

Biotechnological Production and Environmental Applications

Biotechnological approaches for mass-production of compounds with significant biological activities are explored, emphasizing the green and effective methods for large-scale applications. The role of such compounds in food industry, including their use as natural antioxidants and preservatives, is also discussed, presenting future directions for functional food development and improving bioavailability through technological and chemical modifications (Marchev et al., 2021).

Neuropathology and Genetic Studies

The role of oxidative damage in the neuropathology of organic acidurias is explored through animal studies, highlighting the impact of various organic acids on brain health and suggesting antioxidants as a novel therapeutic strategy (Wajner et al., 2004). Additionally, the synthesis and role of β-alanine in plants are reviewed, showing its involvement in stress responses and as a precursor to various biologically active compounds, indicating the complexity of amino acid metabolism and its implications for both plant and human health (Parthasarathy et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. In general, care should be taken when handling any chemical compound. Boc-protected amino acids can be harmful if inhaled or if they come into contact with skin .

properties

IUPAC Name

(2R)-6-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O5/c1-12(2,3)20-11(19)15-8(9(16)17)6-4-5-7-14-10(13)18/h8H,4-7H2,1-3H3,(H,15,19)(H,16,17)(H3,13,14,18)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBRHHKYGXHMDX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426773
Record name Boc-D-homocitrulline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid

CAS RN

121080-97-5
Record name Boc-D-homocitrulline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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